molecular formula C8H12O4 B14035671 1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one

1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one

Cat. No.: B14035671
M. Wt: 172.18 g/mol
InChI Key: ZAQANBDKRHVWAD-UHFFFAOYSA-N
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Description

1-(4-Methyl-2,6,7-trioxabicyclo[222]octan-1-YL)ethan-1-one is a chemical compound with the molecular formula C₈H₁₂O₄ It is a bicyclic compound containing an ortho ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one typically involves the reaction of pentaerythritol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate ortho ester, which then undergoes cyclization to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and solvent, as well as temperature and pressure conditions, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for sensitive functional groups.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one involves its interaction with specific molecular targets. The ortho ester functional group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The bicyclic structure provides stability and specificity in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one is unique due to its specific ortho ester functional group and bicyclic structure. These features provide distinct reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethanone

InChI

InChI=1S/C8H12O4/c1-6(9)8-10-3-7(2,4-11-8)5-12-8/h3-5H2,1-2H3

InChI Key

ZAQANBDKRHVWAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12OCC(CO1)(CO2)C

Origin of Product

United States

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